molecular formula C15H21NO3 B7644508 (3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid

(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid

Cat. No. B7644508
M. Wt: 263.33 g/mol
InChI Key: OQAKNZLEBKGLGW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 4-Ethoxy-3-[(S)-piperidin-3-yl]benzyl]carboxylic acid or EPBC.

Mechanism of Action

EPBC acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. EPBC binds to the glycine site of the NMDA receptor, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as glutamate, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
EPBC has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. EPBC has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

EPBC has several advantages for lab experiments. It is easy to synthesize and has a high purity level. EPBC is also stable under normal laboratory conditions. However, EPBC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. EPBC also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

For EPBC research include investigating its potential use in the treatment of other neurological disorders and developing new formulations that improve its solubility and increase its half-life.

Synthesis Methods

The synthesis of EPBC involves a series of chemical reactions. The starting material for the synthesis is 4-ethoxybenzaldehyde, which is reacted with piperidine in the presence of a reducing agent to form 4-ethoxyphenylpiperidine. This intermediate compound is then reacted with ethyl chloroformate to form the final product, EPBC.

Scientific Research Applications

EPBC has shown promising results in various scientific research studies. It has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. EPBC has also been investigated for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-14-7-5-12(6-8-14)10-16-9-3-4-13(11-16)15(17)18/h5-8,13H,2-4,9-11H2,1H3,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAKNZLEBKGLGW-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CN2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.